molecular formula C9H9Cl2N3O B1203898 Guanfacine CAS No. 29110-47-2

Guanfacine

Cat. No. B1203898
CAS RN: 29110-47-2
M. Wt: 246.09 g/mol
InChI Key: INJOMKTZOLKMBF-UHFFFAOYSA-N
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Description

Guanfacine is a phenylacetyl-guanidine derivative recognized primarily for its pharmacological efficacy in treating hypertension through its action as a centrally acting alpha-adrenoceptor agonist. Its mechanism mirrors that of clonidine, showcasing a substantial capability to reduce blood pressure in individuals with essential hypertension. The drug is distinguished by its favorable pharmacodynamic and pharmacokinetic properties, offering a therapeutic alternative with fewer adverse effects compared to traditional antihypertensive medications (Sorkin & Heel, 1986).

Synthesis Analysis

Guanfacine's synthesis has not been directly addressed in the provided literature. However, its classification as a phenylacetyl-guanidine derivative hints at a complex synthetic route that likely involves the strategic assembly of the phenylacetyl and guanidine components. The synthetic methodologies for related compounds, particularly those involving guanidine derivatives, emphasize asymmetric synthesis techniques and the utilization of specific catalysts or reagents to achieve desired configurations and functionalities (Aceña, Sorochinsky, & Soloshonok, 2014).

Molecular Structure Analysis

While specific molecular structure analysis of guanfacine is not detailed in the accessible literature, understanding its structure involves acknowledging the presence of the phenylacetyl and guanidine groups. These functional groups are pivotal in defining guanfacine's activity as an alpha-adrenoceptor agonist. The molecular architecture likely influences its binding affinity and selectivity towards alpha-adrenoceptors, contributing to its pharmacological profile.

Chemical Reactions and Properties

The chemical properties of guanfacine, attributable to its guanidine component, involve interactions that are central to its biological activity. Guanidine derivatives are noted for their broad pharmacological activities, including acting on central nervous system receptors. The reactivity and interactions of guanidine compounds with biological targets underscore the therapeutic potentials of guanfacine and related molecules (Sa̧czewski & Balewski, 2009).

Physical Properties Analysis

The physical properties of guanfacine, such as solubility and stability, are crucial for its pharmacokinetics, including absorption, distribution, metabolism, and excretion. These characteristics influence the drug's bioavailability and therapeutic efficacy. Guanfacine's long elimination half-life allows for once-daily dosing, an advantage over other antihypertensive agents that require multiple daily doses (Sorkin & Heel, 1986).

Chemical Properties Analysis

Guanfacine's chemical properties, particularly its interaction with alpha-2 adrenergic receptors, form the basis of its antihypertensive action. By activating central alpha-2 adrenergic receptors, guanfacine reduces sympathetic outflow, leading to decreased vascular resistance and blood pressure. Its selectivity for these receptors and the resulting pharmacological effects highlight the importance of the chemical nature of guanfacine in its therapeutic application (Cornish, 1988).

Scientific Research Applications

  • Treatment of ADHD in Children and Adolescents : Guanfacine is efficacious in improving ADHD symptoms in children and adolescents. It works as a noradrenergic agonist with selective actions at α2A-adrenoceptors in the prefrontal cortex. This effect is particularly noted with the extended-release formulation of Guanfacine (GXR) (Biederman et al., 2008), (Rizzo & Martino, 2015).

  • Treatment of ADHD in Adults : Recent studies have shown that extended-release guanfacine is effective in treating ADHD symptoms in adults without major safety concerns. This marks the first demonstration of the efficacy and safety of this selective alpha-2A adrenergic receptor agonist in adults (2020).

  • Management of Hypertension : Guanfacine effectively reduces blood pressure in patients with essential hypertension. It operates as a centrally acting alpha-adrenoceptor agonist and is well-tolerated with fewer side effects compared to other antihypertensives (Sorkin & Heel, 1986), (Dupont et al., 1987).

  • Treatment of Pervasive Developmental Disorders (PDDs) : Guanfacine has been used off-label in treating hyperactivity occurring in children diagnosed with PDDs. There's limited research in this area, but some studies support its potential benefits (Posey & McDougle, 2007).

  • Role in Cognitive Functions : Guanfacine has been studied for its effects on memory and executive functions. However, results are varied. Some studies have found no significant improvement in cognitive functions in healthy male volunteers (Müller et al., 2005).

  • Use in Combination Therapies : Guanfacine is sometimes used in combination with other drugs, such as psychostimulants, for treating ADHD. This approach can be beneficial but may also result in heightened autonomic responses (Gaiser et al., 2015).

  • Treatment of Substance Abuse Disorders : There's research investigating guanfacine's role in treating substance abuse disorders due to its ability to decrease stress and cue-induced craving. However, more extensive studies are needed in this area (Gaiser et al., 2015).

  • Possible Side Effects and Risks : While guanfacine is generally safe, there are reports of side effects such as sedation and cardiovascular effects. In some cases, guanfacine might even precipitate secondary mania in vulnerable children (Horrigan & Barnhill, 1999).

Safety And Hazards


  • Cardiac Valvulopathy Risk : Some studies have explored the potential risk of cardiac valvulopathy associated with Guanfacine. However, as of 2018, no conclusive clinical data on this risk were available1.

  • Side Effects : Common side effects include drowsiness , dry mouth , and hypotension .

  • Caution : Guanfacine should be used with caution in patients with a history of hypotension , bradycardia , or heart block .


Future Directions

Research on Guanfacine continues to evolve. Future directions include:



  • Long-term safety and efficacy studies in adults with ADHD.

  • Optimal dosing strategies to maximize benefits while minimizing side effects.

  • Exploration of novel applications beyond ADHD management.


properties

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJOMKTZOLKMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29110-48-3 (mono-hydrochloride)
Record name Guanfacine [INN:BAN]
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DSSTOX Substance ID

DTXSID9046944
Record name Guanfacine
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Molecular Weight

246.09 g/mol
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Physical Description

Solid
Record name Guanfacine
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Solubility

1mg/mL, 1.39e-01 g/L
Record name Guanfacine
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Mechanism of Action

Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined.
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Product Name

Guanfacine

CAS RN

29110-47-2
Record name Guanfacine
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Record name Guanfacine [INN:BAN]
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Record name Guanfacine
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Record name GUANFACINE
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Record name Guanfacine
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Melting Point

213-216, 225 - 227 °C
Record name Guanfacine
Source DrugBank
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Record name Guanfacine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,000
Citations
DJ Posey, CJ McDougle - CNS drug reviews, 2007 - Wiley Online Library
… of guanfacine for the treatment of ADHD. There is more limited research on the use of guanfacine in … Recently, guanfacine extended release (GXR), a once‐daily formulation has been …
Number of citations: 48 onlinelibrary.wiley.com
S Ruggiero, A Clavenna, L Reale, A Capuano… - European …, 2014 - Elsevier
… event were 948 (82.4%) in the guanfacine and 376 (67.9%) in the placebo … guanfacine versus the placebo group. On the basis of seven randomized, placebo controlled trials guanfacine …
Number of citations: 60 www.sciencedirect.com
EM Sorkin, RC Heel - Drugs, 1986 - Springer
… or endralazine to treatment regimens of guanfacine has produced greater blood pressure reductions than guanfacine monotherapy, suggesting that guanfacine may also be used as an …
Number of citations: 113 link.springer.com
TE Wilens, O Bukstein, M Brams, AJ Cutler… - Journal of the American …, 2012 - Elsevier
… α 2A -adrenoceptor agonist guanfacine as well as the … of guanfacine administered adjunctively to psychostimulants have been limited. An extended-release formulation of guanfacine (…
Number of citations: 136 www.sciencedirect.com
J Biederman, RD Melmed, A Patel, K McBurnett… - …, 2008 - publications.aap.org
OBJECTIVE. With this study we assessed the efficacy and safety of an extended-release formulation of guanfacine compared with placebo for the treatment of children and adolescents …
Number of citations: 381 publications.aap.org
BL Handen, R Sahl, AY Hardan - Journal of Developmental & …, 2008 - journals.lww.com
… agent, guanfacine, appears to be less sedating than clonidine, which may be related to guanfacine’s … In addition, guanfacine has a longer half-life than clonidine (18 vs 6 hours). While …
Number of citations: 137 journals.lww.com
JI Friedman, DN Adler, HD Temporini… - …, 2001 - nature.com
… Guanfacine has demonstrated efficacy in reversing working memory deficits in non-human primate. In the present study the effect of guanfacine … differences between guanfacine and …
Number of citations: 125 www.nature.com
M Huss, W Chen, AG Ludolph - Clinical drug investigation, 2016 - Springer
… Guanfacine is … guanfacine centres on direct stimulation of post-synaptic α2A-adrenergic receptors to enhance noradrenaline neurotransmission. Preclinical data suggest that guanfacine …
Number of citations: 68 link.springer.com
L Scahill, PB Chappell, YS Kim… - American Journal of …, 2001 - Am Psychiatric Assoc
… the efficacy and safety of guanfacine in treating children with … 8 weeks of treatment with guanfacine or placebo under double… After 8 weeks of treatment, guanfacine was associated with a …
Number of citations: 623 ajp.psychiatryonline.org
FB Taylor, J Russo - Journal of clinical psychopharmacology, 2001 - journals.lww.com
… The objective of this study was to compare the efficacy of the α-2a agonist guanfacine with … improvement for guanfacine only (p < 0.01). The average dose of guanfacine was 1.10 (SD = …
Number of citations: 226 journals.lww.com

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